molecular formula C11H7NO4 B2440127 4-Nitro-1-naphthoic acid CAS No. 1975-43-5

4-Nitro-1-naphthoic acid

Cat. No.: B2440127
CAS No.: 1975-43-5
M. Wt: 217.18
InChI Key: BQBFFSOHVNNCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Nitro-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

It is known that naphthoic acids, including 4-Nitro-1-naphthoic acid, can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .

Cellular Effects

It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .

Molecular Mechanism

It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .

Temporal Effects in Laboratory Settings

It is known that PAHs, including naphthoic acids, can be persistent in the environment .

Dosage Effects in Animal Models

It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .

Metabolic Pathways

It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .

Transport and Distribution

It is known that PAHs, including naphthoic acids, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that PAHs, including naphthoic acids, can be localized within various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 4-Nitro-1-naphthoic acid involves the nitration of 1-naphthoic acid. This process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the naphthalene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Amino-1-naphthoic acid.

    Substitution: Various substituted naphthoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Comparison with Similar Compounds

  • 4-Nitro-2-naphthoic acid
  • 4-Nitro-1-hydroxy-2-naphthoic acid
  • 5-Nitro-1-naphthoic acid

Comparison: 4-Nitro-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution and reduction reactions, and its solubility properties can vary based on the position and nature of substituents .

Properties

IUPAC Name

4-nitronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFFSOHVNNCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
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0 mmol
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reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.085 mmol
Type
reagent
Reaction Step Three

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